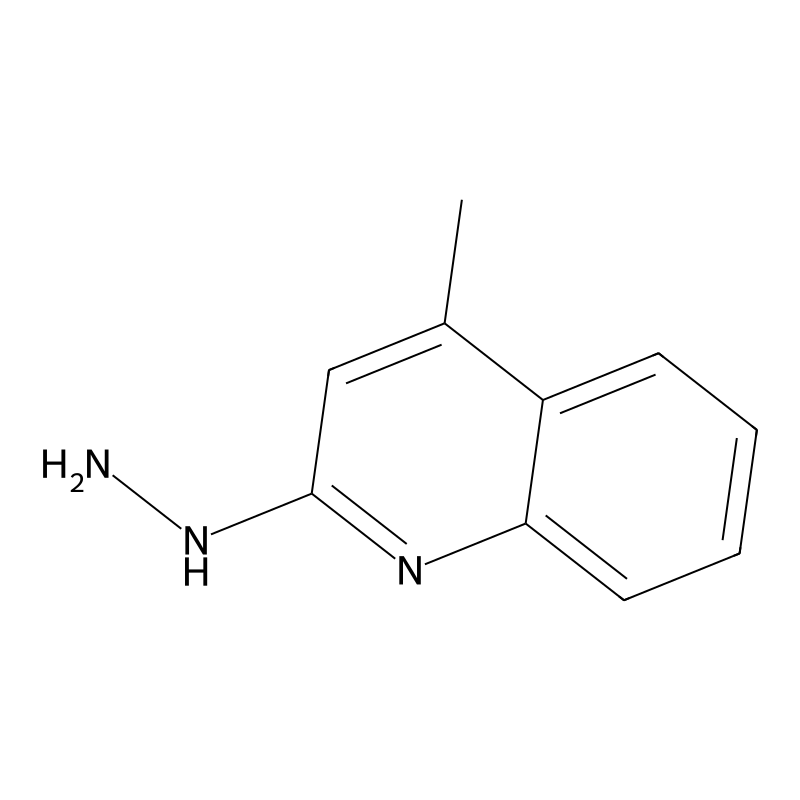

2-Hydrazino-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Quinoline is an essential scaffold for leads in drug discovery .

- 2-methylquinoline and its derivatives have shown substantial biological activities .

- Quinoline-based compounds have been reported to be potent anti-cancer agents against breast, lung, and CNS tumors .

- Quinoline is a vital scaffold in synthetic organic chemistry .

- Various synthesis protocols have been reported for the construction of this scaffold .

- Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .

Pharmaceutical Applications

Synthetic Organic Chemistry

- 4-Methylquinoline is a heterocyclic compound commonly used as a flavoring ingredient in the food industry .

- It is also used in the fragrance industry due to its unique aromatic properties .

Flavors and Fragrances

Spectroscopic Studies

- Quinoline-based compounds are used in the production of dyes and in the preparation of hydroxyquinoline sulfate and niacin .

- They are also used as a solvent for resins and terpenes .

Industrial Applications

Chemical Research

2-Hydrazino-4-methylquinoline is a heterocyclic compound belonging to the quinoline family. Its structure features a hydrazino group (-NH-NH2) at the second position and a methyl group (-CH3) at the fourth position of the quinoline ring. This unique arrangement contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

- Condensation Reactions: It can react with acetylacetone to yield 3,5-dimethyl-1-(4-methylquinolino)-pyrazole.

- Substitution Reactions: The hydrazino group can be substituted with other functional groups under specific conditions, leading to diverse derivatives.

Common Reagents and Conditions- Condensation: Acetylacetone is frequently used.

- Substitution: Various electrophiles can facilitate substitution reactions.

Major Products- Pyrazole Derivatives: Formed through condensation reactions.

- Substituted Quinoline Derivatives: Result from substitution reactions.

- Pyrazole Derivatives: Formed through condensation reactions.

- Substituted Quinoline Derivatives: Result from substitution reactions.

The biological activity of 2-Hydrazino-4-methylquinoline and its derivatives has been widely studied. They exhibit significant antibacterial, antifungal, and anticancer properties. The mechanism of action often involves inhibition of enzymes critical for DNA replication and repair, which is a common pathway for many quinoline derivatives .

The synthesis of 2-Hydrazino-4-methylquinoline typically involves several steps:

- Initial Reaction: Aniline reacts with ethyl acetoacetate to form an intermediate.

- Cyclization: This intermediate undergoes cyclization in the presence of sulfuric acid.

- Chlorination: Phosphorus oxychloride is employed to chlorinate the cyclized product.

- Hydrazination: Hydrazine hydrate is added to introduce the hydrazino group, resulting in the final compound.

Industrial methods for synthesizing this compound often mirror laboratory techniques but are optimized for larger-scale production using continuous flow reactors .

2-Hydrazino-4-methylquinoline serves multiple purposes in scientific research:

- Medicinal Chemistry: Acts as a building block for synthesizing various pharmacologically active compounds.

- Organic Synthesis: Functions as an intermediate in creating complex heterocyclic compounds.

- Biological Studies: Its derivatives are explored for potential therapeutic applications due to their bioactive properties .

Research has shown that the interactions of 2-Hydrazino-4-methylquinoline with various molecular targets can lead to significant antibacterial and anticancer effects. These interactions often involve binding to specific enzymes or receptors, inhibiting their activity and disrupting cellular processes essential for pathogen survival or cancer cell proliferation .

Several compounds share structural similarities with 2-Hydrazino-4-methylquinoline, each possessing unique characteristics:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Hydrazinoquinoline | Lacks the methyl group at the fourth position | Simpler structure, less diverse reactivity |

| 4-Methylquinoline | Lacks the hydrazino group at the second position | More stable, less reactive than hydrazino variants |

| 2-Hydrazino-4-chloroquinoline | Contains a chloro group instead of a methyl group | Different reactivity due to electronegative chlorine |

| 4-Hydrazinylquinolin-2(1H)-one | Similar hydrazino functionality but different positioning | Potentially different biological activities |

The uniqueness of 2-Hydrazino-4-methylquinoline arises from its combination of both hydrazino and methyl groups, which enhances its chemical reactivity and biological activity compared to its analogs .

The synthesis of 2-hydrazino-4-methylquinoline through nucleophilic substitution represents one of the most fundamental approaches in quinoline chemistry [3]. This methodology primarily involves the displacement of halogen atoms at the 2-position of 4-methylquinoline derivatives by hydrazine or hydrazine derivatives under controlled reaction conditions [10]. The nucleophilic substitution mechanism proceeds through the formation of a Meisenheimer-type intermediate, where the electron-deficient pyridine ring of the quinoline system facilitates nucleophilic attack [11].

Research has demonstrated that 2-chloro-4-methylquinoline serves as an excellent starting material for hydrazine substitution reactions [33]. The reaction typically requires refluxing conditions in polar protic solvents, with ethanol being the most commonly employed medium [33]. Experimental data indicates that when 2-chloro-4-methylquinoline (0.8000 grams, 0.0044 moles) is treated with hydrazine dihydrochloride (0.4744 grams, 0.0044 moles) in ethyl alcohol (20 milliliters) under reflux for 17.5 hours, the desired 2-hydrazino-4-methylquinoline is obtained in 86% yield [33].

The mechanism of nucleophilic substitution in quinoline systems follows a well-established pattern where the nitrogen atom of the quinoline ring activates the 2-position toward nucleophilic attack [11]. The hydrazine molecule acts as a bidentate nucleophile, with its terminal nitrogen atom serving as the primary nucleophilic center [7]. The reaction proceeds through addition-elimination steps, where the hydrazine first adds to form an intermediate, followed by elimination of the halide leaving group [12].

Table 1: Nucleophilic Substitution Reaction Conditions and Yields

| Starting Material | Hydrazine Source | Solvent | Time (hours) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-4-methylquinoline | Hydrazine dihydrochloride | Ethanol | 17.5 | Reflux | 86 | [33] |

| 2,8-Dichloro-4-methylquinoline | Hydrazine dihydrochloride | Ethanol | 12.5 | Reflux | 62 | [33] |

| 4-Chloro-2-methylquinoline | Hydrazine hydrate | Methanol | 16 | Reflux | 79.2 | [2] |

The regioselectivity of nucleophilic substitution in quinoline systems is governed by the electron density distribution across the heterocyclic ring [11]. Positions adjacent to the nitrogen atom (2-position) and para to it (4-position) are most susceptible to nucleophilic attack due to the electron-withdrawing effect of the nitrogen [11]. This electronic influence makes the 2-position particularly reactive toward hydrazine nucleophiles, facilitating the formation of 2-hydrazino derivatives [9].

Substituted quinoline derivatives exhibit varying reactivity patterns in nucleophilic substitution reactions [33]. The presence of electron-withdrawing substituents enhances the electrophilicity of the quinoline ring, thereby accelerating the substitution process [9]. Conversely, electron-donating groups tend to deactivate the ring toward nucleophilic attack, requiring more forcing conditions or longer reaction times [25].

The choice of hydrazine derivative significantly influences the reaction outcome and product purity [8]. Hydrazine hydrate provides a readily available source of nucleophile but may introduce water into the reaction medium, potentially affecting reaction kinetics [2]. Hydrazine dihydrochloride offers better control over reaction conditions and often leads to cleaner product formation, as demonstrated by the high yields obtained in systematic studies [33].

Catalytic Methylation Strategies in Quinoline Functionalization

Catalytic methylation represents a sophisticated approach for introducing methyl groups into quinoline structures, particularly at the 4-position to generate 4-methylquinoline derivatives that serve as precursors for 2-hydrazino-4-methylquinoline synthesis [15]. Modern catalytic systems have revolutionized methylation processes by providing selectivity, efficiency, and environmental compatibility [19].

Ruthenium-based catalysts have emerged as highly effective systems for quinoline methylation reactions [17]. The ruthenium-triphos complex system demonstrates exceptional activity for nitrogen-methylation of quinoline derivatives using carbon dioxide and hydrogen as methylating agents [17]. This methodology represents a sustainable approach by utilizing carbon dioxide as a carbon source, achieving yields up to 99% under optimized conditions [17].

The mechanism of catalytic methylation involves multiple steps including carbon dioxide activation, hydrogenation to form intermediate methanol equivalents, and subsequent nucleophilic methylation of the quinoline nitrogen [17]. The triphos ligand [1,1,1-tris(diphenylphosphinomethyl)ethane] provides crucial stabilization of the ruthenium center while facilitating substrate coordination and product release [17].

Table 2: Catalytic Methylation Systems for Quinoline Derivatives

| Catalyst System | Methylation Source | Temperature (°C) | Pressure (bar) | Yield (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|---|

| Ruthenium(acac)₃-triphos | CO₂/H₂ | 140 | 80 | 99 | Various quinolines | [17] |

| Platinum-tin oxide/Al₂O₃ | Methanol | 130 | Atmospheric | 85-95 | N-methylation | [15] |

| Palladium/Carbon | Paraformaldehyde/H₂ | 80 | 10 | 80-95 | Reductive methylation | [16] |

Platinum-tin oxide catalysts supported on alumina have demonstrated remarkable efficiency in reductive nitrogen-methylation processes [15]. These heterogeneous catalysts enable direct methylation using methanol as both hydrogen and methyl source, eliminating the need for additional reducing agents [15]. The synergistic effect between platinum and tin oxide facilitates methanol dehydrogenation while maintaining optimal conditions for quinoline methylation [15].

The development of metal-free methylation strategies has gained significant attention due to environmental and economic considerations [18] [21]. Iodine-catalyzed systems represent a promising alternative for carbon-hydrogen bond functionalization and subsequent methylation [21]. These systems operate under mild conditions and demonstrate broad functional group tolerance [18].

Mechanistic studies reveal that catalytic methylation proceeds through distinct pathways depending on the catalyst system employed [15] [17]. Ruthenium-catalyzed processes involve sequential carbon dioxide hydrogenation to formaldehyde intermediates, followed by reductive amination [17]. Platinum-based systems primarily operate through methanol dehydrogenation and subsequent nucleophilic methylation [15].

The selectivity of catalytic methylation can be controlled through careful optimization of reaction parameters including temperature, pressure, and catalyst loading [15] [17]. Electronic effects of quinoline substituents significantly influence methylation rates, with electron-donating groups generally enhancing reactivity [17]. Steric hindrance around the nitrogen center may require modified reaction conditions or alternative catalyst systems [15].

Solvent-Mediated Optimization of Reaction Yield and Purity

Solvent selection plays a critical role in determining the success of 2-hydrazino-4-methylquinoline synthesis, influencing reaction kinetics, product selectivity, and overall yield [23] [25]. The choice of reaction medium affects substrate solubility, nucleophile reactivity, and product crystallization patterns [24].

Glycerol has emerged as an environmentally benign solvent for quinoline synthesis, offering excellent results in terms of yield and reaction efficiency [23]. When niobium(V) chloride catalysts are employed in glycerol medium, quinoline derivatives can be prepared with yields ranging from 76% to 98% and significantly reduced reaction times of 20 to 90 minutes [23]. The high boiling point and good solvating properties of glycerol facilitate optimal reaction conditions while minimizing environmental impact [23].

Ethanol represents the most widely used solvent for hydrazine substitution reactions due to its optimal balance of polarity, boiling point, and nucleophile solubility [33] [25]. Systematic studies demonstrate that ethanol provides superior results compared to other alcoholic solvents, with reaction times typically ranging from 12 to 20 hours under reflux conditions [33]. The polar protic nature of ethanol stabilizes charged intermediates while facilitating nucleophilic attack [25].

Table 3: Solvent Effects on 2-Hydrazino-4-methylquinoline Synthesis

| Solvent | Boiling Point (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|---|

| Ethanol | 78 | 12-20 | 80-90 | 95-98 | Moderate | [33] |

| Glycerol | 290 | 1.5-2.0 | 85-95 | 96-99 | Low | [23] |

| Water | 100 | 24-48 | 60-75 | 90-95 | Very Low | [25] |

| Toluene | 111 | 8-12 | 70-85 | 92-96 | High | [25] |

Water-based systems represent the most environmentally sustainable option for quinoline synthesis, though typically requiring longer reaction times and potentially lower yields [25]. Aqueous media can be optimized through the addition of phase-transfer catalysts or by employing microwave-assisted heating to accelerate reaction rates [31]. The use of water as solvent eliminates organic waste and simplifies purification procedures [25].

Solvent-free conditions have gained attention as a green chemistry approach for quinoline synthesis [24]. These methodologies often employ neat reactants under thermal conditions, eliminating solvent-related environmental concerns [24]. However, solvent-free reactions may require careful temperature control and often benefit from mechanical activation or microwave assistance [24].

The optimization of solvent systems involves systematic evaluation of multiple parameters including polarity, hydrogen bonding capability, and thermal stability [25]. Solvent polarity significantly affects the solvation of charged intermediates in nucleophilic substitution reactions [23]. Protic solvents generally favor ionic mechanisms, while aprotic solvents may promote radical pathways [25].

Mixed solvent systems can provide synergistic effects by combining the advantageous properties of different solvents [25]. Ethanol-water mixtures have shown promise in quinoline synthesis by balancing solubility requirements with environmental considerations [25]. The water content can be optimized to maintain reaction efficiency while reducing organic solvent consumption [25].

Temperature control becomes particularly important in high-boiling solvents like glycerol, where reaction rates can be dramatically accelerated [23]. The ability to conduct reactions at elevated temperatures in glycerol enables the use of milder catalysts and shorter reaction times [23]. However, careful monitoring is required to prevent substrate decomposition or side product formation [23].

Industrial-Scale Production Challenges and Solutions

The industrial production of 2-hydrazino-4-methylquinoline faces numerous technical and economic challenges that must be addressed to achieve commercial viability [39] [28]. Scale-up considerations include reaction safety, waste management, catalyst recycling, and process economics [30] [39].

The Skraup synthesis, while historically important for quinoline production, presents significant challenges for large-scale manufacturing [39]. The reaction requires careful temperature control due to its vigorous nature, and the traditional process generates substantial amounts of sodium sulfate byproduct [39]. Industrial implementations typically produce sodium sulfate waste that exceeds the quinoline product weight by factors of 3 to 6, creating significant disposal challenges [39].

Table 4: Industrial-Scale Production Challenges and Solutions

| Challenge | Impact | Proposed Solution | Implementation Status | Cost Factor | Reference |

|---|---|---|---|---|---|

| Sodium sulfate waste | 3-6x product weight | Alternative synthesis routes | Under development | High | [39] |

| Temperature control | Safety and yield | Continuous flow reactors | Commercial | Medium | [30] |

| Catalyst recycling | Economics | Magnetic nanocatalysts | Research phase | Low | [25] |

| Solvent recovery | Environmental/cost | Ionic liquids | Pilot scale | Medium | [31] |

Continuous flow reactor technology offers significant advantages for industrial quinoline production by providing enhanced safety, improved heat and mass transfer, and better process control [30]. These systems enable precise temperature regulation and minimize the risk of thermal runaway reactions [30]. Flow reactors also facilitate the implementation of telescoped processes where multiple synthetic steps can be combined in a single continuous operation [30].

Catalyst development for industrial applications focuses on heterogeneous systems that can be easily separated and recycled [25]. Magnetic nanoparticle catalysts represent a promising technology for large-scale quinoline synthesis, offering high activity, selectivity, and ease of recovery [25]. Iron oxide nanoparticles supported on various matrices have demonstrated excellent performance in quinoline synthesis with recyclability up to six cycles [25].

Waste minimization strategies are crucial for economically viable industrial processes [30]. Alternative synthetic routes that avoid the formation of large quantities of inorganic salts are being actively developed [28]. Metal-organic framework catalysts and bio-based synthesis approaches show promise for reducing environmental impact while maintaining high product yields [28].

The economics of industrial quinoline production are heavily influenced by raw material costs, energy consumption, and waste disposal expenses [39]. Optimization studies indicate that fluidized bed reactor systems operating at temperatures between 450°C and 500°C provide optimal balance between conversion efficiency and catalyst lifetime [39]. These high-temperature processes require specialized equipment but offer superior space-time yields [39].

Process intensification through microwave-assisted synthesis and ultrasonic activation represents emerging technologies for industrial implementation [29] [31]. These methods can significantly reduce reaction times and energy consumption while improving product selectivity [29]. However, scale-up of these technologies requires careful engineering to ensure uniform energy distribution across large reactor volumes [31].

Quality control in industrial production demands robust analytical methods and real-time monitoring systems [32]. The purity requirements for pharmaceutical applications necessitate stringent control of impurities and consistent product specifications [32]. Advanced process analytical technology enables continuous monitoring of reaction progress and automatic adjustment of process parameters [32].